5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Description
Nomenclature and Structural Classification
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, specifically categorized as a substituted benzenesulfonyl chloride derivative. The compound's systematic nomenclature reflects its complex structural architecture, incorporating multiple functional groups that define its chemical behavior and reactivity patterns.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for naming aromatic compounds with multiple substituents. The base structure consists of a benzene ring bearing three distinct substituents: an ethoxy group at the 2-position, a cyanobenzamido group at the 5-position, and a sulfonyl chloride group at the 1-position. This naming system ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.
Alternative nomenclature systems have been employed in various chemical databases and research publications. The compound is also referred to as 5-(4-Cyano-benzoylamino)-2-ethoxy-benzenesulfonyl chloride and Benzenesulfonyl chloride, 5-[(4-cyanobenzoyl)amino]-2-ethoxy-. These alternative names maintain consistency with the structural features while adapting to different naming conventions used in chemical literature and commercial catalogues.
The structural classification places this compound within the broader category of aromatic sulfonamide precursors. Sulfonyl chlorides serve as key intermediates in the synthesis of sulfonamides through nucleophilic substitution reactions with primary and secondary amines. The presence of the cyanobenzamido substituent adds complexity to the molecule, creating opportunities for further chemical modifications and expanding its utility in synthetic applications.
| Structural Feature | Classification | Functional Group |
|---|---|---|
| Base ring system | Aromatic benzene | Benzenesulfonyl chloride |
| Position 2 substituent | Alkoxy group | Ethoxy (-OCH₂CH₃) |
| Position 5 substituent | Amide linkage | Cyanobenzamido |
| Terminal functional group | Nitrile | Cyano (-CN) |
Historical Context and Development
The development of this compound emerges from the broader historical evolution of sulfonyl chloride chemistry, which gained prominence in the mid-20th century with the recognition of sulfonamides as important pharmaceutical agents. The systematic exploration of substituted benzenesulfonyl chlorides began as researchers sought to develop more selective and effective synthetic intermediates for drug discovery programs.
Sulfonyl chloride chemistry has its roots in the pioneering work on sulfonamide antibiotics, where researchers recognized the importance of sulfonyl-containing compounds in biological systems. The specific structural motif present in this compound represents an evolution of these early discoveries, incorporating additional functional groups to enhance reactivity and selectivity in synthetic applications.
The incorporation of cyano groups into pharmaceutical intermediates gained significant attention during the latter half of the 20th century, as medicinal chemists recognized the unique properties of nitrile-containing compounds. The cyano group serves multiple purposes in drug design, including enhanced binding affinity, improved pharmacokinetic properties, and potential for further chemical elaboration through nitrile-specific reactions.
Contemporary research has focused on optimizing synthetic routes to access complex sulfonyl chloride derivatives with high efficiency and selectivity. The development of this compound represents part of this broader effort to create versatile synthetic building blocks that can be readily incorporated into diverse chemical frameworks.
The compound's emergence in commercial chemical catalogues reflects the growing demand for specialized synthetic intermediates in pharmaceutical research and development. Multiple chemical suppliers now offer this compound, indicating its established utility in contemporary synthetic chemistry and materials science applications.
Chemical Registration and Identification
This compound is registered under Chemical Abstracts Service number 680618-02-4, providing a unique identifier for tracking and referencing the compound across scientific literature and commercial databases. This registration number serves as the primary means of unambiguous identification in chemical inventories and regulatory documentation.
The compound's molecular formula is established as C₁₆H₁₃ClN₂O₄S, with a molecular weight of 364.80 grams per mole. These fundamental parameters define the compound's stoichiometric properties and serve as essential data for analytical characterization and quality control procedures.
The Molecular Design Limited number MFCD03424962 provides an additional identification code used in chemical inventory systems and commercial catalogues. This numbering system facilitates efficient database searches and cross-referencing between different chemical suppliers and research institutions.
Structural representation through Simplified Molecular Input Line Entry System notation enables computer-based molecular visualization and structure-activity relationship analysis. The complete Simplified Molecular Input Line Entry System string for this compound is: O=S(C1=CC(NC(C2=CC=C(C#N)C=C2)=O)=CC=C1OCC)(Cl)=O. This notation provides a standardized method for representing the compound's structure in electronic databases and computational chemistry applications.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 680618-02-4 |
| Molecular Formula | C₁₆H₁₃ClN₂O₄S |
| Molecular Weight | 364.80 g/mol |
| Molecular Design Limited Number | MFCD03424962 |
| Purity Specification | ≥95% (High Performance Liquid Chromatography) |
International chemical databases including PubChem maintain comprehensive records for this compound, facilitating global access to structural and property information. The compound's registration in multiple international databases ensures consistent identification and promotes standardized nomenclature across different research communities and geographic regions.
Significance in Organic and Medicinal Chemistry
This compound occupies a significant position in contemporary organic chemistry as a versatile synthetic intermediate capable of participating in diverse chemical transformations. The compound's unique structural features make it particularly valuable for applications requiring selective reactivity and controlled functional group modifications.
In pharmaceutical synthesis, this compound serves as a crucial intermediate in the development of various therapeutic agents. The sulfonyl chloride functionality provides a reactive handle for nucleophilic substitution reactions with amines, enabling the formation of sulfonamide linkages that are prevalent in many pharmaceutical compounds. The presence of the cyanobenzamido group adds additional complexity and potential for further chemical elaboration, expanding the range of accessible molecular architectures.
The compound's utility in bioconjugation processes represents a particularly important application in modern chemical biology. Sulfonyl chlorides react readily with amino groups present in proteins and other biomolecules, enabling the covalent attachment of synthetic molecules to biological systems. This property makes the compound valuable for developing targeted drug delivery systems and creating molecular probes for biological research.
Material science applications have emerged as another significant area of utilization for this compound. The ability to form stable covalent bonds with various substrates through the sulfonyl chloride group enables the creation of functionalized materials with tailored properties. These applications include the development of specialized polymers and surface modifications for advanced technological applications.
Research in organic chemistry has demonstrated the compound's value as a reagent for studying reaction mechanisms and developing new synthetic methodologies. The multiple functional groups present in the molecule provide opportunities for investigating selective reactivity patterns and exploring novel chemical transformations. This research contributes to the broader understanding of structure-reactivity relationships in complex organic molecules.
The compound's role in diagnostic agent development represents an emerging application area with significant potential. The ability to incorporate the compound into molecular frameworks designed for medical imaging and diagnostics demonstrates its versatility and importance in advancing healthcare technologies. These applications require precise control over molecular properties, highlighting the compound's value as a well-characterized synthetic building block.
Contemporary synthetic chemistry continues to find new applications for this compound, reflecting its fundamental importance as a versatile chemical reagent. The compound's availability from multiple commercial sources and its established synthetic utility ensure its continued significance in both academic research and industrial applications.
Properties
IUPAC Name |
5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEWIFIYUSISGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695743 | |
| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-02-4 | |
| Record name | 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C16H16ClN3O3S. Its structure includes a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biomolecules.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonyl chloride moiety can react with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Enzyme Inhibition
Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on proteases, which play crucial roles in various physiological processes, including cell signaling and immune responses.
Antimicrobial Activity
Preliminary studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways.
Research Findings
| Study | Focus | Results |
|---|---|---|
| Study A | Antimicrobial Activity | Inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study B | Anticancer Activity | Induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |
| Study C | Enzyme Inhibition | Significant inhibition of serine proteases with IC50 values ranging from 10 to 20 µM. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased markers for apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(4-cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can be contextualized against analogs, such as 2-ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride (CAS: 680618-05-7). Below is a detailed comparative analysis:
Structural and Functional Differences
- Substituent at the Benzamido Group: Target Compound: 4-Cyanobenzamido (–CONHC₆H₄–CN). Analog: 4-Formylbenzamido (–CONHC₆H₄–CHO). The cyano group (–CN) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety, whereas the formyl group (–CHO) is a moderately electron-withdrawing aldehyde that may participate in condensation reactions .
Molecular Weight :
Data Table: Comparative Analysis
Availability and Commercial Considerations
While this compound is discontinued, researchers may explore custom synthesis or alternative intermediates like the formyl analog.
Preparation Methods
Sulfonyl Chloride Formation by Sulfonation and Chlorination
A common industrial and laboratory approach to prepare sulfonyl chlorides involves sulfonation of the aromatic ring followed by chlorination:
Sulfonation Step: The aromatic substrate (2-ethoxyaniline or a related intermediate) is treated with chlorosulfonic acid under controlled temperature (below 60°C) to introduce the sulfonyl chloride group. The reaction is typically conducted with a mass ratio of chlorosulfonic acid to benzene derivative around 3:1. The process is incubated for approximately 1 hour to ensure complete sulfonation.
Hydrolysis and Neutralization: After sulfonation, the reaction mixture undergoes hydrolysis with controlled addition of water (mass ratio water to benzene derivative 1:3 to 1:4) at temperatures below 60°C. The mixture is then neutralized using aqueous sodium hydroxide to adjust pH to neutrality. This step removes excess acid and prepares the sulfonyl chloride for purification.
Purification by Vacuum Distillation: The organic layer containing the sulfonyl chloride is purified by vacuum distillation at approximately 150°C under reduced pressure (~0.098 MPa). This step yields the sulfonyl chloride with purity around 99.5% and a yield of approximately 75%.
| Step | Conditions | Purpose | Notes |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, <60°C, 1 h | Introduce sulfonyl chloride group | Mass ratio chlorosulfonic acid:benzene ~3:1 |
| Hydrolysis | Water addition, <60°C, 30 min stirring | Remove excess chlorosulfonic acid | Mass ratio water:benzene 1:3 to 1:4 |
| Neutralization | NaOH solution, pH ~7 | Neutralize mixture | Use 32% liquid caustic soda |
| Vacuum Distillation | 150°C, 0.098 MPa | Purify sulfonyl chloride | Collect product, residue is diphenyl sulfone |
Amide Bond Formation (Benzamido Substitution)
The 4-cyanobenzamido group is introduced by coupling 4-cyanobenzoic acid or its activated derivative with the 2-ethoxybenzenesulfonyl chloride intermediate:
Activation of 4-Cyanobenzoic Acid: The acid is converted into an active ester or acid chloride to facilitate nucleophilic attack.
Amidation Reaction: The sulfonyl chloride intermediate reacts with the activated 4-cyanobenzoic acid derivative or directly with 4-cyanobenzamide under controlled conditions to form the amide bond.
Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane or toluene at low temperatures (-5°C to room temperature) to minimize side reactions and decomposition of the sulfonyl chloride.
Workup: Excess reagents and by-products are removed by washing with aqueous solutions (e.g., sodium thiosulfate to quench excess chlorine, sodium bicarbonate to neutralize acids) and drying over magnesium sulfate.
Purification: The product is isolated by filtration, recrystallization, or chromatography as needed to achieve high purity.
Diazonium Salt Route for Sulfonyl Chloride Synthesis (Alternative Method)
An alternative synthetic approach involves diazotization and Sandmeyer-type reactions:
Diazotization: The aromatic amine precursor is converted to a diazonium salt using sodium nitrite and mineral acid (e.g., hydrochloric acid) at low temperatures (0–5°C).
Sandmeyer Reaction: The diazonium salt is reacted with sulfur dioxide and chlorine in the presence of copper(I) chloride catalyst in organic solvents such as toluene or dichloromethane to introduce the sulfonyl chloride group.
Reaction Parameters: Copper sulfate catalyst loading is typically 1–3 equivalents relative to diazonium salt. Temperature ranges from 0 to 115°C depending on solvent and scale.
Isolation: The sulfonyl chloride product is separated from aqueous layers and purified by extraction and drying.
This method allows for the preparation of sulfonyl chlorides from aromatic amines with high selectivity and yields, useful for complex substituted aromatic systems.
Analytical and Purity Data
NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and purity, with characteristic chemical shifts for ethoxy groups, amide protons, aromatic protons, and sulfonyl chloride moiety.
Mass Spectrometry: Low-resolution MS confirms molecular weight (364.8 g/mol) and molecular ion peaks corresponding to the compound.
Infrared Spectroscopy: IR spectra show characteristic peaks for sulfonyl chloride (S=O stretching around 1350–1150 cm^-1), amide carbonyl (around 1650 cm^-1), and nitrile group (sharp peak near 2220 cm^-1).
Chromatography: Flash column chromatography or preparative TLC is used for purification and monitoring reaction progress.
Yield: Typical isolated yields for the sulfonyl chloride intermediate range from 70% to 86%, depending on reaction scale and conditions.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation + Hydrolysis + Distillation | Chlorosulfonic acid sulfonation, hydrolysis, neutralization, vacuum distillation | <60°C (sulfonation/hydrolysis), 150°C vacuum distillation | ~75 | 99.5 | Industrially scalable, robust |
| Amide Coupling | Amidation of sulfonyl chloride with 4-cyanobenzoic acid derivative | Anhydrous solvents, low temp (-5 to RT) | Variable | High | Requires activated acid derivative |
| Diazotization + Sandmeyer | Diazotization of aromatic amine, reaction with SO2/Cl2 and Cu catalyst | 0–115°C, organic solvents (toluene, DCM) | High | High | Alternative route, selective |
Research Findings and Considerations
The sulfonyl chloride group is highly reactive and sensitive to moisture; therefore, all steps involving this moiety are performed under anhydrous conditions and inert atmosphere when possible.
Temperature control is critical to avoid decomposition or side reactions, especially during sulfonation and chlorination steps.
The diazotization/Sandmeyer method offers a versatile alternative for preparing sulfonyl chlorides from aromatic amines with different substituents, allowing access to complex derivatives.
Purification techniques such as vacuum distillation and chromatography are essential to obtain high-purity material suitable for pharmaceutical and diagnostic applications.
Safety protocols must be strictly followed due to the corrosive nature of sulfonyl chlorides and the use of hazardous reagents like chlorosulfonic acid and chlorine gas.
Q & A
Q. What are the standard synthetic routes for 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride?
The compound is synthesized via sulfonylation of a precursor amine using sulfonyl chloride reagents. A common approach involves reacting the corresponding benzamide derivative with chlorosulfonic acid or thionyl chloride (SOCl₂) in aprotic solvents like dichloromethane (DCM) or benzene. For example, analogous sulfonyl chlorides are synthesized under reflux conditions (4–12 hours) with catalytic N,N-dimethylformamide (DMF) to enhance reactivity . Post-reaction, the product is isolated via solvent removal under reduced pressure and purified by recrystallization.
Q. Which spectroscopic methods are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), cyanobenzamido moiety (aromatic protons and carbons), and sulfonyl chloride (-SO₂Cl) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles, particularly verifying the sulfonyl chloride group’s geometry.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.
Q. What are the recommended storage conditions to ensure stability?
Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials is advised. Desiccants like silica gel should be used in storage containers .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation?
Low yields often arise from competing hydrolysis or incomplete activation of the sulfonyl chloride group. Strategies include:
- Controlled Reagent Addition : Slow addition of SOCl₂ to prevent exothermic side reactions.
- Solvent Selection : Anhydrous DCM or toluene minimizes water interference.
- Catalysis : DMF (1–2 mol%) accelerates sulfonylation by forming reactive intermediates .
- Temperature Gradients : Starting at 0°C and gradually warming to room temperature improves selectivity .
Q. How does the electron-withdrawing cyano group influence reactivity in downstream applications?
The 4-cyanobenzamido moiety enhances electrophilicity at the sulfonyl chloride site, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides). This property is leveraged in medicinal chemistry to create protease inhibitors or kinase-targeting agents, as seen in analogous sulfonyl chloride derivatives .
Q. What protocols mitigate decomposition during biological activity assays?
- Buffered Solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) to avoid acidic/basic hydrolysis.
- Short Incubation Times : Limit exposure to aqueous environments during in vitro assays.
- Prodrug Strategies : Convert the sulfonyl chloride to a stable prodrug (e.g., sulfonamide) for intracellular activation .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or hydrolysis byproducts. Mitigation includes:
- Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.
- Control Experiments : Compare activity of the parent compound with its hydrolyzed form (sulfonic acid).
- Structural Analog Studies : Test derivatives with modified substituents to isolate pharmacophoric contributions .
Methodological Challenges
Q. What are the limitations of crystallographic analysis for this compound?
- Crystal Quality : Poor crystal growth due to hygroscopicity requires strict moisture control during crystallization.
- Disorder in Aromatic Rings : Partial rotation of the ethoxy or cyanobenzamido groups may complicate refinement. SHELXL’s TWIN and BASF commands can model disorder .
Q. How to design stability-indicating assays for formulation studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical Monitoring : Use UPLC-MS to track hydrolysis products (e.g., sulfonic acid) and quantify degradation kinetics .
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating antitumor potential?
Sulfonyl chlorides are precursors to sulfonamides, which are screened against cancer cell lines (e.g., NCI-60 panel) for growth inhibition. Protocols involve:
- Dose-Response Curves : 72-hour exposure at 0.1–100 µM concentrations.
- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and Western blotting for caspase activation .
Q. Can this compound serve as a radiolabeling agent?
The sulfonyl chloride group can react with amines in peptides or antibodies for ¹²⁵I or ⁶⁸Ga labeling. Optimization requires:
- Chelator Design : Linkers (e.g., DOTA-NHS ester) to minimize steric hindrance.
- Radio-TLC : Validate radiochemical purity (>95%) post-labeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
